Glycine, N-(6-aminohexyl)-N-(carboxymethyl)-

Descripción general

Descripción

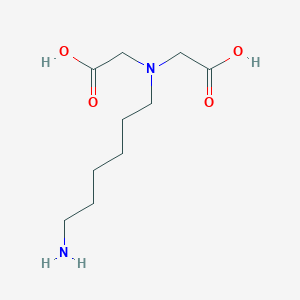

Glycine, N-(6-aminohexyl)-N-(carboxymethyl)- is a derivative of glycine, an amino acid that plays a crucial role in various biological processes This compound features a unique structure with an aminohexyl group and a carboxymethyl group attached to the glycine backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(6-aminohexyl)-N-(carboxymethyl)- typically involves the following steps:

Starting Materials: Glycine, 6-aminohexanoic acid, and chloroacetic acid.

Reaction Steps:

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and improving yield.

Types of Reactions:

Oxidation: The amino groups in Glycine, N-(6-aminohexyl)-N-(carboxymethyl)- can undergo oxidation reactions to form corresponding oxides.

Reduction: The carboxyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The amino and carboxyl groups can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Aminohexyl oxides.

Reduction: Hexyl alcohol derivatives.

Substitution: N-alkyl or N-acyl derivatives of Glycine, N-(6-aminohexyl)-N-(carboxymethyl)-.

Chemistry:

- Used as a building block in the synthesis of complex organic molecules.

- Acts as a ligand in coordination chemistry.

Biology:

- Studied for its role in protein modification and enzyme inhibition.

- Potential use in the development of peptide-based drugs.

Medicine:

- Investigated for its therapeutic potential in treating metabolic disorders.

- Explored as a drug delivery agent due to its biocompatibility.

Industry:

- Utilized in the production of biodegradable polymers.

- Employed in the formulation of specialty chemicals and materials.

Mecanismo De Acción

Glycine, N-(6-aminohexyl)-N-(carboxymethyl)- exerts its effects through interactions with various molecular targets, including enzymes and receptors. The aminohexyl group can enhance binding affinity to specific proteins, while the carboxymethyl group can facilitate interactions with metal ions. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial outcomes.

Comparación Con Compuestos Similares

- Glycine, N-(2-aminoethyl)-N-(carboxymethyl)-

- Glycine, N-(4-aminobutyl)-N-(carboxymethyl)-

- Glycine, N-(8-aminooctyl)-N-(carboxymethyl)-

Comparison:

Structural Differences: The length of the aminoalkyl chain varies among these compounds, affecting their physical and chemical properties.

Binding Affinity: The longer the aminoalkyl chain, the higher the potential for hydrophobic interactions, which can influence binding affinity to proteins and receptors.

Applications: While all these compounds share similar applications, the specific chain length can make one more suitable for certain applications over others. For example, longer chains may be preferred in drug delivery systems for enhanced cellular uptake.

Actividad Biológica

Glycine, N-(6-aminohexyl)-N-(carboxymethyl)-, also known as a glycine derivative, exhibits various biological activities that are significant in both therapeutic and biochemical contexts. This compound is characterized by its structural features, which include an amino group and a carboxymethyl side chain, contributing to its interaction with biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

1. Overview of Glycine Derivatives

Glycine itself is the simplest amino acid and serves as a crucial neurotransmitter in the central nervous system (CNS). It plays roles in inhibitory neurotransmission and has anti-inflammatory properties. The derivative N-(6-aminohexyl)-N-(carboxymethyl)-glycine enhances these properties due to its unique structure, which may influence its binding affinity and activity within biological systems .

The biological activity of glycine derivatives can be attributed to several mechanisms:

- Neurotransmitter Activity : Glycine acts as an inhibitory neurotransmitter by binding to glycine receptors in the CNS, facilitating chloride ion influx and leading to hyperpolarization of neurons.

- Enzyme Interaction : Studies have shown that glycine derivatives can act as substrates or inhibitors for various enzymes, influencing metabolic pathways. For instance, the compound has been observed to interact with dehydrogenases, affecting their binding affinities and catalytic efficiencies .

- Cytoprotective Effects : Glycine has been documented to exhibit cytoprotective properties by modulating oxidative stress responses and inflammation .

3.1 Neuroprotective Effects

Glycine derivatives have demonstrated neuroprotective effects in various models of neurodegeneration. Research indicates that they can reduce excitotoxicity and promote neuronal survival under stress conditions.

- Case Study : In a study examining the effects of glycine on neuronal cultures exposed to oxidative stress, treatment with glycine significantly reduced cell death compared to controls. This suggests a protective role against oxidative damage .

3.2 Anti-inflammatory Properties

Glycine is known for its anti-inflammatory effects, which are enhanced in its derivatives.

- Research Findings : Glycine has been shown to inhibit pro-inflammatory cytokines in immune cells, thereby modulating immune responses. This property has implications for conditions like arthritis and other inflammatory diseases .

3.3 Enzyme Binding Affinity

The binding characteristics of glycine derivatives with enzymes provide insights into their biochemical roles.

- Table 1: Binding Affinities of Glycine Derivatives with Various Dehydrogenases

| Enzyme | Source | Ki (mM) |

|---|---|---|

| Alanine Dehydrogenase | Bacillus subtilis | 0.05 |

| Alcohol Dehydrogenase | Horse liver | 0.4 |

| Lactate Dehydrogenase | Rabbit muscle | 0.1 |

| Malate Dehydrogenase | Pig heart | 0.2 |

This table highlights the competitive inhibition constants (Ki) for several enzymes interacting with glycine derivatives, indicating their potential as enzyme modulators .

4. Clinical Implications

The diverse biological activities of glycine derivatives suggest potential therapeutic applications:

- Neurological Disorders : Given its role as a neurotransmitter, glycine derivatives may be explored as treatments for conditions such as schizophrenia or epilepsy.

- Anti-inflammatory Therapies : The anti-inflammatory properties could be beneficial in managing chronic inflammatory diseases.

- Metabolic Disorders : Their ability to interact with metabolic enzymes positions them as potential candidates in metabolic regulation therapies.

5. Conclusion

Glycine, N-(6-aminohexyl)-N-(carboxymethyl)- exhibits significant biological activity through various mechanisms including neurotransmission modulation, anti-inflammatory effects, and enzyme interaction. Continued research is essential to fully elucidate its therapeutic potential and practical applications in clinical settings.

Aplicaciones Científicas De Investigación

Biochemical Applications

1.1 Enzyme Activity Modulation

Glycine derivatives have been studied for their ability to modulate enzyme activity. For instance, carboxymethyl derivatives of nucleotides like NADP+ exhibit enhanced biological activity compared to their unsubstituted counterparts. This suggests that glycine derivatives can be utilized to develop more effective coenzymes in biochemical reactions .

1.2 Neurotransmitter Functions

Glycine itself is a well-known neurotransmitter in the central nervous system (CNS). Research indicates that glycine receptors play critical roles in inhibitory neurotransmission, particularly in the spinal cord and brainstem. Glycine, N-(6-aminohexyl)-N-(carboxymethyl)- could potentially serve as a precursor or analog that enhances glycinergic signaling or acts as a co-agonist at NMDA receptors, suggesting therapeutic avenues for neurological disorders .

Pharmacological Applications

2.1 Drug Development

The compound's structure allows it to participate in combinatorial chemistry approaches for drug development. Its unique functional groups can be modified to create libraries of biologically active compounds. Such derivatives can be screened for their efficacy against resistant bacterial strains or in cancer therapy, where glycine's role in metabolic pathways may provide novel therapeutic targets .

2.2 Antioxidant Properties

Research has indicated that glycine derivatives may possess antioxidant properties, which can be beneficial in protecting cells from oxidative stress. This application is particularly relevant in the context of chronic diseases where oxidative damage is a contributing factor .

Material Science Applications

3.1 Biocompatible Materials

Glycine-based compounds are being explored as components in biocompatible materials for medical applications. For example, carboxymethyl cellulose (CMC) films blended with glycine derivatives have shown promise as wound dressings due to their favorable healing properties and biocompatibility . These films promote collagen formation and accelerate wound healing processes in both normal and diabetic models.

3.2 Peptidomimetics Development

The synthesis of peptidomimetic compounds using glycine derivatives is another significant application area. These compounds mimic the structure of peptides but offer improved stability and bioactivity due to the incorporation of carbon-carbon bonds instead of traditional amide bonds . This feature is critical for developing new therapeutics with enhanced pharmacokinetic profiles.

Case Studies

4.1 Wound Healing Efficacy Study

A study evaluated the effectiveness of CMC films containing glycine derivatives on wound healing in diabetic rats. The results demonstrated that these films significantly improved healing rates compared to controls, highlighting their potential as advanced wound care materials .

4.2 Neuroprotective Mechanisms

Another investigation focused on the neuroprotective mechanisms of glycine derivatives against excitotoxicity in neuronal cultures. The findings suggested that these compounds could mitigate damage caused by excessive glutamate levels, indicating potential applications in treating neurodegenerative diseases .

Propiedades

IUPAC Name |

2-[6-aminohexyl(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c11-5-3-1-2-4-6-12(7-9(13)14)8-10(15)16/h1-8,11H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNZDINJIDNOLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN(CC(=O)O)CC(=O)O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20613656 | |

| Record name | 2,2'-[(6-Aminohexyl)azanediyl]diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58534-57-9 | |

| Record name | N-(6-Aminohexyl)-N-(carboxymethyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58534-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-[(6-Aminohexyl)azanediyl]diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.